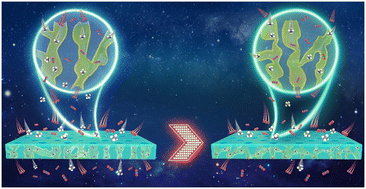Hierarchically microporous membranes for highly energy-efficient gas separations
Industrial Chemistry & Materials Pub Date: 2023-03-06 DOI: 10.1039/D2IM00049K
Abstract
The implementation of synthetic polymer membranes in gas separations, ranging from natural gas sweetening, hydrogen separation, helium recovery, carbon capture, oxygen/nitrogen enrichment, etc., has stimulated the vigorous development of high-performance membrane materials. However, size-sieving types of synthetic polymer membranes are frequently subject to a trade-off between permeability and selectivity, primarily due to the lack of ability to boost fractional free volume while simultaneously controlling the micropore size distribution. Herein, we review recent research progress on microporosity manipulation in high-free-volume polymeric gas separation membranes and their gas separation performance, with an emphasis on membranes with hourglass-shaped or bimodally distributed microcavities. State-of-the-art strategies to construct tailorable and hierarchically microporous structures, microporosity characterization, and microcavity architecture that govern gas separation performance are systematically summarized.
Keywords: Gas separation membranes; Hierarchical microporosity; Micropore size distribution; Configurational free volume; Solution–diffusion mechanism.


Recommended Literature
- [1] p-Tolylimido rhenium(v) complexes with phenolate-based ligands: synthesis, X-ray studies and catalytic activity in oxidation with tert-butylhydroperoxide†
- [2] Ultrathin and porous δ-FeOOH modified Ni3S2 3D heterostructure nanosheets with excellent alkaline overall water splitting performance†
- [3] Efficient modulation of end groups for the asymmetric small molecule acceptors enabling organic solar cells with over 15% efficiency†
- [4] Control of physicochemical properties and catalytic activity of tris(2,2′-bipyridine)iron(ii) encapsulated within the zeolite Y cavity by alkaline earth metal cations
- [5] Red-light activated photoCORMs of Mn(i) species bearing electron deficient 2,2′-azopyridines†
- [6] A diastereoselective route to 2,5-diaryl-3,4-disubstituted tetrahydrofuran lignans: protection free synthesis of (+)-galbelgin and (+)-galbacin†
- [7] Back matter
- [8] Fluorescence imaging of surface-versatile latent fingerprints at the second and third level using double ESIPT-based AIE fluorophore†
- [9] A novel structure of tungsten carbide nanowalls grown on nanocrystalline diamond film
- [10] Light metal hydrides and complex hydrides for hydrogen storage
Journal Name:Industrial Chemistry & Materials
Research Products
-
CAS no.: 141807-57-0









